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molecular formula C6H4INaO2S B3274773 Sodium 4-iodobenzene-1-sulfinate CAS No. 61404-98-6

Sodium 4-iodobenzene-1-sulfinate

Cat. No. B3274773
M. Wt: 290.06 g/mol
InChI Key: IILVFSMKWWTVRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153227

Procedure details

4-Iodobenzenesulphonyl chloride (30.2 g, 100 mmol) was added in portions to a vigorously stirred solution of sodium bicarbonate (16.8 g, 200 mmol) and anhydrous sodium sulphite (24 g, 190 mmol) in water (100 ml) at 70°-80° C. The temperature was kept at 70°-80° C. by intermittent heating. When the addition was complete, the mixture was heated and stirred at 70°-80° C. for a further hour. The mixture was then filtered and the filtrate allowed to cool to approximately 40° C. The resulting solid which crystallised from the solution was separated by filtration, washed with ice-cold water and dried in vacuo for 48 hours over sodium hydroxide and calcium chloride, to give sodium 4-iodobenzenesulphinate m.p. >350° C., which was used without further purification or characterisation.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+:16].S([O-])([O-])=O.[Na+].[Na+]>O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Na+:16] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 70°-80° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 70°-80° C. by intermittent heating
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid which crystallised from the solution
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo for 48 hours over sodium hydroxide and calcium chloride
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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